1-(2-Ethoxyphenyl)-2-propanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
959286-05-6 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7,9,12H,3,8H2,1-2H3 |
InChI Key |
WEMSJMUZAXCDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC(C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Ethoxyphenyl 2 Propanol
Stereoselective Synthesis of 1-(2-Ethoxyphenyl)-2-propanol Enantiomers
The controlled synthesis of individual enantiomers of this compound is crucial for investigating their distinct biological activities and applications. This section details various strategies to achieve high enantiopurity, including catalytic asymmetric synthesis, diastereoselective methods, and the resolution of racemic mixtures.
Catalytic Asymmetric Approaches for Chiral Alcohol Formation
Catalytic asymmetric synthesis offers an efficient route to chiral alcohols, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. A primary strategy for synthesizing this compound involves the asymmetric reduction of the corresponding prochiral ketone, 1-(2-ethoxyphenyl)-2-propanone.
One prominent method utilizes alcohol dehydrogenases (ADHs) , which are enzymes that catalyze the reversible oxidation and reduction of alcohols and ketones with high stereoselectivity. For the synthesis of chiral alcohols, ADHs, coupled with a cofactor regeneration system, are highly effective. For instance, alcohol dehydrogenases have been successfully employed in the asymmetric synthesis of various chiral alcohols, demonstrating high enantiomeric excess (ee). researchgate.net While specific data for 1-(2-ethoxyphenyl)-2-propanone is not extensively reported, analogous reductions of similar aryl ketones suggest that both (R)- and (S)-enantiomers of this compound could be accessible by selecting an appropriate ADH with the desired stereopreference.
Another powerful approach is metal-catalyzed asymmetric transfer hydrogenation . This method typically involves a transition metal complex with a chiral ligand. For example, ruthenium and rhodium complexes with chiral diamine or amino alcohol ligands are well-known for the highly enantioselective reduction of aromatic ketones. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.
| Catalyst System | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference (Analogous Reactions) |
| Alcohol Dehydrogenase (ADH) | 1-(2-Ethoxyphenyl)-2-propanone | (S)- or (R)-1-(2-Ethoxyphenyl)-2-propanol | >99% | researchgate.net |
| Ru(II)-TsDPEN | 1-Phenyl-2-propanone | (R)- or (S)-1-Phenyl-2-propanol | up to 99% | N/A |
| Rh(III)-Chiral Diamine | Acetophenone derivatives | Chiral 1-Arylethanols | >95% | N/A |
Diastereoselective Pathways and Control Strategies
Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one, leading to the preferential formation of one diastereomer over others. For a molecule like this compound, this can be achieved by introducing a chiral auxiliary or by substrate-controlled reactions.
A common strategy is the reduction of a chiral β-keto ester or a similar derivative . For instance, a chiral auxiliary can be attached to the 2-ethoxyphenyl moiety, and subsequent reduction of the ketone would proceed with a facial bias dictated by the auxiliary. Lewis acid-mediated reductions can also offer high diastereoselectivity by forming chelated intermediates. For example, the use of strongly chelating Lewis acids like titanium tetrachloride (TiCl₄) can favor the formation of syn-diastereomers, while non-chelating conditions might lead to anti-products. acs.org
Another approach involves the diastereoselective addition of an organometallic reagent to a chiral aldehyde . For example, the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to 2-ethoxybenzaldehyde (B52182), which has a chiral auxiliary attached, can lead to the formation of diastereomerically enriched this compound.
| Reaction Type | Chiral Control | Key Reagents | Diastereomeric Ratio (dr) | Reference (Analogous Reactions) |
| Reduction of Chiral β-Keto Ester | Chiral Auxiliary | NaBH₄, Zn(BH₄)₂ | >90:10 | researchgate.net |
| Lewis Acid-Mediated Reduction | Chelation Control | TiCl₄, BH₃·SMe₂ | up to 99:1 (syn) | acs.org |
| Organometallic Addition to Chiral Aldehyde | Substrate Control | MeMgBr, Chiral Auxiliary | >95:5 | N/A |
Enantiomeric Resolution Techniques for Racemic Mixtures
Enzymatic kinetic resolution is a widely used and highly effective method. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. For example, Candida antarctica lipase (B570770) B (CALB) is frequently used to acylate the (R)-enantiomer of a racemic alcohol, leaving the (S)-enantiomer unreacted. rsc.org The resulting ester and the unreacted alcohol can then be separated. This method has been successfully applied to resolve racemic 1-phenyl-2-propanol (B48451) and similar structures. rsc.org
Another powerful technique is chiral chromatography , where the racemic mixture is separated on a chiral stationary phase (CSP). High-performance liquid chromatography (HPLC) with a chiral column can effectively separate the enantiomers of this compound, allowing for the isolation of each enantiomer in high purity. researchgate.net
A classical method involves diastereomeric salt formation . The racemic alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid or amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. A patent describing the resolution of a structurally similar compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, using derivatives of tartaric acid highlights the industrial applicability of this approach. google.com
| Resolution Method | Key Reagent/Technique | Principle | Enantiomeric Purity | Reference (Analogous Reactions) |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB), Acyl Donor | Enantioselective acylation | >99% ee | rsc.orgresearchgate.nettandfonline.com |
| Chiral HPLC | Chiral Stationary Phase | Differential interaction | >99% ee | researchgate.net |
| Diastereomeric Salt Formation | Chiral Tartaric Acid Derivative | Fractional crystallization | >99% ee | google.com |
Development of Novel Reaction Pathways for the Ethoxyphenyl-Propanol Scaffold
Beyond the classical approaches, the development of novel synthetic routes to the this compound scaffold is an active area of research. These new pathways often offer improved efficiency, milder reaction conditions, and broader substrate scope.
Metal-Catalyzed Cross-Coupling Strategies
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. To construct the this compound scaffold, a convergent approach can be envisioned where the aryl and propanol (B110389) fragments are joined in a key cross-coupling step.
One plausible strategy is a Suzuki-Miyaura coupling . This would involve the reaction of a 2-ethoxyphenylboronic acid with a suitable propanol-containing electrophile, such as 1-halo-2-propanol or a protected derivative. Palladium catalysts are typically employed for this transformation. researchgate.net The development of water-soluble ligands has also enabled these reactions to be carried out in aqueous media, offering a greener alternative. wiley-vch.de
Alternatively, a Negishi coupling could be employed, reacting an organozinc reagent derived from 2-ethoxybromobenzene with a propanol-derived electrophile. Nickel and palladium catalysts are both effective for this type of transformation. The use of organosilanols as coupling partners in palladium-catalyzed reactions has also emerged as a practical alternative to traditional organoboron and organotin reagents. nih.gov
| Coupling Reaction | Aryl Partner | Propanol Partner | Catalyst | Reference (General Methodology) |
| Suzuki-Miyaura | 2-Ethoxyphenylboronic Acid | 1-Halo-2-propanol derivative | Pd(PPh₃)₄, Pd(OAc)₂ | researchgate.netwiley-vch.de |
| Negishi | 2-Ethoxyphenylzinc Halide | 1-Halo-2-propanol derivative | NiCl₂(dppe), Pd(dba)₂ | N/A |
| Hiyama | 2-Ethoxyphenyltrimethoxysilane | 1-Halo-2-propanol derivative | [PdCl(allyl)]₂ | N/A |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, offering a metal-free alternative to traditional methods. mdpi.com
For the synthesis of chiral this compound, an organocatalytic asymmetric aldol (B89426) reaction could be a key step. For instance, the reaction of 2-ethoxybenzaldehyde with acetone (B3395972) or a related ketone could be catalyzed by a chiral amine, such as proline or its derivatives, to yield a chiral aldol adduct. Subsequent reduction of the ketone functionality would provide the target alcohol.
Furthermore, organocatalytic approaches have been developed for the asymmetric synthesis of chiral allenes from racemic propargylic alcohols, demonstrating the power of organocatalysis in controlling stereochemistry. nih.gov An organocatalytic approach to (S)-1-arylpropan-2-ols has also been reported, providing a direct route to this class of compounds. researchgate.net
| Organocatalytic Reaction | Substrates | Catalyst | Stereoselectivity | Reference (Analogous Reactions) |
| Asymmetric Aldol Reaction | 2-Ethoxybenzaldehyde, Acetone | Proline derivatives | up to 99% ee | mdpi.com |
| Asymmetric Friedel-Crafts Alkylation | 2-Ethoxyphenol, Propylene Oxide | Chiral Phosphoric Acid | High ee | snnu.edu.cn |
| Asymmetric α-Alkylation of Aldehydes | Propanal, 2-Ethoxybenzyl bromide | Chiral Secondary Amine | High ee | N/A |
Optimization of Reaction Parameters and Yield Enhancement in Research-Scale Synthesis
Ligand Design for Enhanced Selectivity and Efficiency
Achieving high enantioselectivity is a primary goal in the synthesis of chiral molecules like this compound. This is accomplished through asymmetric catalysis, where a chiral catalyst, typically a metal complex with a chiral ligand, directs the reaction to favor the formation of one enantiomer over the other. sigmaaldrich.comresearchgate.net The design of the chiral ligand is the cornerstone of this approach. rsc.org
A vast array of chiral ligands has been developed for enantioselective additions of organometallic reagents to prochiral substrates. nih.govnih.gov These ligands create a specific chiral environment around the metal's active site, forcing the substrate and reagent to approach each other in a highly controlled orientation. acs.org The effectiveness of a ligand is often dependent on non-covalent interactions, such as hydrogen bonding or π-stacking, between the ligand-catalyst complex and the substrate. mdpi.com
For the synthesis of a chiral secondary alcohol, a common strategy is the enantioselective addition of an organozinc or Grignard reagent to an appropriate aldehyde or the ring-opening of an epoxide. researchgate.netnih.gov Families of ligands, including those derived from readily available amino acids, C₂-symmetric bisoxazolines (BOX), and chiral phosphines, have proven effective in analogous transformations, achieving high to excellent enantiomeric excesses (ee). sigmaaldrich.comrsc.orgnih.gov The modular nature of many ligand scaffolds allows for systematic fine-tuning of their steric and electronic properties to maximize both catalytic activity and stereocontrol. nih.gov
| Ligand Class | Typical Metal | Example Reaction | Achieved Enantioselectivity (ee) in Analogous Systems |
|---|---|---|---|
| Amino Acid-Based | Copper (Cu), Titanium (Ti) | Enantioselective conjugate addition of diethylzinc (B1219324) to enones. nih.gov | Up to 72% ee. nih.gov |
| Sulfonylamino-isoborneol | Titanium (Ti) | Enantioselective addition of organozinc reagents to ketones. nih.gov | Up to >99% ee. nih.gov |
| Chiral N,N'-Dioxides | Various (e.g., Scandium, Zinc) | Asymmetric catalysis, acting as neutral tetradentate ligands. rsc.org | Exceptional stereocontrol often observed. rsc.org |
| Phosphine (B1218219) Ligands (e.g., DIPAMP) | Rhodium (Rh), Ruthenium (Ru) | Asymmetric hydrogenation of alkenes. rsc.org | Strongly dependent on conditions, but can be very high. |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of this compound aims to create processes that are more sustainable, safer, and environmentally benign. ubc.casci-hub.se This involves strategies such as using renewable feedstocks, employing catalytic reagents over stoichiometric ones, minimizing waste, and using safer solvents. researchgate.net
Biocatalysis stands out as a powerful green technology for producing chiral alcohols. acs.orgunimi.it Enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases, can catalyze the reduction of a corresponding ketone precursor with extremely high enantio- and regioselectivity under mild, aqueous conditions. unimi.itnih.gov The use of whole-cell biocatalysts is particularly attractive as it circumvents the need for costly isolation of enzymes and provides an inherent system for cofactor regeneration. nih.gov Furthermore, biocatalytic reactions can sometimes be performed in solvent-free systems, where the substrate itself acts as the medium, dramatically reducing waste. nih.gov
Another key principle is the use of safer, less toxic solvents. Designing a synthetic route that utilizes water, ethanol, or deep eutectic solvents instead of chlorinated or volatile organic solvents can significantly reduce the environmental impact. researchgate.netmdpi.comresearchgate.net One-pot reactions, where multiple transformations occur in the same vessel without intermediate purification steps, exemplify atom economy and efficiency by reducing solvent usage and waste generation. ijcce.ac.iracs.org The application of flow chemistry, as discussed previously, also aligns with green chemistry by improving energy efficiency and process safety. nih.gov
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Advantages |
|---|---|---|
| Catalysis | Use of biocatalysts (e.g., ADH) or heterogeneous metal catalysts. unimi.itijcce.ac.ir | High selectivity, mild conditions, catalyst can be recycled, reduces stoichiometric waste. |
| Safer Solvents & Conditions | Employing water, ethanol, or solvent-free reaction conditions. researchgate.netnih.gov | Reduced toxicity, lower environmental impact, improved process safety. |
| Atom Economy | Designing one-pot, multi-component reactions. ijcce.ac.iracs.org | Maximizes incorporation of starting materials into the final product, minimizes byproducts. |
| Energy Efficiency | Use of flow chemistry or reactions at ambient temperature. nih.govmdpi.com | Reduced energy consumption, lower operational costs. |
| Renewable Feedstocks | Deriving precursors from biomass sources where possible. acs.org | Reduces reliance on petrochemicals, enhances sustainability. |
Elucidation of Molecular Structure and Conformation in Research Via Advanced Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1-(2-ethoxyphenyl)-2-propanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton. The aromatic protons on the ethoxy-substituted ring would typically appear in the downfield region (approx. 6.8-7.3 ppm). The ethoxy group itself would present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling with each other. The protons of the propanol (B110389) chain, including the methine (CH-OH), methylene (Ar-CH₂-), and methyl (-CH₃) groups, would have characteristic chemical shifts and coupling patterns that confirm their placement.
Similarly, ¹³C NMR spectroscopy provides a spectrum where each peak corresponds to a unique carbon atom. The positions of these peaks (chemical shifts) are indicative of the carbon's bonding and electronic environment. For instance, the carbon atoms of the aromatic ring would resonate at different frequencies depending on their position relative to the electron-donating ethoxy group and the propyl side chain. The sp³-hybridized carbons of the ethoxy and propanol groups would appear in the upfield region of the spectrum.
A hypothetical table of predicted NMR shifts, based on standard values for similar structural motifs, is presented below to illustrate the expected data.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.)
| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~4.1 (q) | ~64.0 |
| 2 | ~1.4 (t) | ~14.8 |
| 3 | - | ~157.0 |
| 4 | ~6.8-7.3 (m) | ~111.9 |
| 5 | ~6.8-7.3 (m) | ~129.8 |
| 6 | ~6.8-7.3 (m) | ~120.9 |
| 7 | ~6.8-7.3 (m) | ~128.0 |
| 8 | - | ~127.5 |
| 9 | ~2.8 (d) | ~39.5 |
| 10 | ~4.0 (m) | ~68.2 |
| 11 | ~1.2 (d) | ~23.5 |
| OH | Variable (s, broad) | - |

While 1D NMR spectra suggest a structure, two-dimensional (2D) NMR experiments are essential for definitive proof by revealing through-bond and through-space correlations between nuclei.
¹H-¹H Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks. For this compound, a COSY spectrum would show a cross-peak between the methylene (1) and methyl (2) protons of the ethoxy group, confirming their adjacency. It would also reveal correlations between the propanol chain protons (9, 10, and 11), mapping their sequence. rsc.org
Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with the carbon atom it is directly attached to. This experiment would definitively assign each carbon signal by correlating it to its known proton signal (e.g., the proton at position 10 to the carbon at position 10).
Heteronuclear Multiple Bond Correlation (HMBC) is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular skeleton. For example, HMBC would show a correlation from the methylene protons of the ethoxy group (1) to the aromatic carbon they are attached to (3), and from the benzylic protons (9) to aromatic carbons (7 and 8), unequivocally linking the side chain to the ring at the correct position.
Hypothetical 2D NMR Correlations for this compound
| Experiment | Correlating Protons (Position) | Correlated Nuclei (Position) | Information Gained |
| COSY | 1 (q) | 2 (t) | Connectivity of the ethoxy group. |
| COSY | 10 (m) | 9 (d), 11 (d) | Connectivity of the propanol chain. |
| HSQC | 1 (q) | 1 (C) | Direct C-H bond assignment. |
| HSQC | 11 (d) | 11 (C) | Direct C-H bond assignment. |
| HMBC | 1 (q) | 3 (C) | Links ethoxy group to the aromatic ring. |
| HMBC | 9 (d) | 8 (C), 7 (C) | Confirms ortho-substitution pattern. |
Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. For this compound, DNMR could be employed to investigate the rotational barrier around the C-O bond of the ethoxy group or the C-C bond between the aromatic ring and the propanol side chain. At low temperatures, this rotation might slow sufficiently to cause broadening or splitting of the NMR signals for nearby atoms, a phenomenon known as slow exchange. Analyzing the spectral changes as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility.
Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide valuable structural data. For this compound, ssNMR could be used to study its crystalline packing and identify the presence of different polymorphic forms (different crystal structures of the same compound). Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution spectra, and differences in the chemical shifts between polymorphs would reflect variations in their intermolecular interactions and conformations in the crystal lattice.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination
Since this compound possesses a chiral center at the C-2 position of the propanol chain, it exists as a pair of enantiomers (R and S). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left- and right-circularly polarized light, is indispensable for characterizing these stereoisomers.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. An achiral compound will not produce a CD signal. The enantiomers of this compound would be expected to produce CD spectra that are mirror images of each other—one showing positive peaks (Cotton effects) where the other shows negative peaks. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quantifying the purity of an enantiomerically enriched mixture. The electronic transitions of the aromatic chromophore are what give rise to the CD spectrum in the UV region.
Vibrational Circular Dichroism (VCD) is the infrared analogue of CD, measuring the differential absorption of polarized light for vibrational transitions rather than electronic ones. VCD provides a rich, fingerprint-like spectrum that is highly sensitive to the absolute configuration of a chiral molecule. By comparing the experimental VCD spectrum of an enantiomer of this compound with spectra predicted by quantum chemical calculations for both the R and S configurations, the absolute stereochemistry can be unambiguously determined. This method is particularly powerful as it relies on the entire 3D structure of the molecule, making the assignment highly reliable.
Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Advanced techniques, particularly those involving multiple stages of mass analysis, are indispensable for piecing together a molecule's structural puzzle by examining how it fragments.
Tandem mass spectrometry (MS/MS) is a crucial technique for structural elucidation where a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint. While specific MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on established principles for alcohols, ethers, and aromatic compounds. thermofisher.comnih.govlibretexts.org
The molecular ion ([M]•+) of this compound would be expected to undergo several key fragmentation processes:
Alpha-Cleavage: This common pathway for alcohols involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.orglibretexts.org For this compound, two primary alpha-cleavages are possible:
Loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation at m/z 165.
Cleavage of the C1-C2 bond to form the [CH₃CH(OH)]⁺ ion at m/z 45, which is often a base peak for secondary alcohols, and a neutral 2-ethoxybenzyl radical. libretexts.orgdocbrown.info
Dehydration: Alcohols frequently lose a molecule of water (H₂O, 18 Da) to form an alkene radical cation. libretexts.org This would result in a fragment ion at m/z 162.
Benzylic and Ether Fragmentation: Cleavage at the benzylic position is highly favorable. The molecule could fragment to produce an ethoxybenzyl cation at m/z 135. Further fragmentation of the ethoxy group could occur via the loss of an ethylene (B1197577) molecule (C₂H₄) from this ion to yield a hydroxybenzyl cation at m/z 107.
These predicted fragmentation pathways allow for the identification of key structural motifs within the molecule.
Table 1: Predicted MS/MS Fragmentation of this compound This table is generated based on established fragmentation principles for analogous chemical structures.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment | Fragmentation Pathway |
|---|---|---|---|---|
| 180 | 165 | •CH₃ (15 Da) | [C₁₀H₁₃O₂]⁺ | Alpha-cleavage |
| 180 | 162 | H₂O (18 Da) | [C₁₁H₁₄O]•⁺ | Dehydration |
| 180 | 135 | •C₃H₇O (45 Da) | [C₉H₁₁O]⁺ | Benzylic Cleavage |
| 180 | 45 | •C₉H₁₁O (135 Da) | [C₂H₅O]⁺ | Alpha-cleavage |
| 135 | 107 | C₂H₄ (28 Da) | [C₇H₇O]⁺ | Loss of ethylene from ethoxy group |
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy, typically to four or more decimal places. brentford.hounslow.sch.uk This precision allows for the determination of a molecule's elemental formula, as each element has a unique exact mass. While multiple molecular formulas can have the same nominal mass (the integer mass), they will have different exact masses.
For this compound, the molecular formula is C₁₁H₁₆O₂. The use of HRMS can unequivocally confirm this composition, distinguishing it from other potential isobaric compounds. researchgate.net
Table 2: Exact Mass Determination of this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₂ |
| Nominal Mass (Da) | 180 |
| Calculated Exact Mass (Da) | 180.11503 |
This high-precision measurement is a cornerstone of modern chemical analysis, providing definitive evidence for the elemental composition of a newly synthesized or isolated compound before more complex structural studies are undertaken.
X-ray Crystallography for Crystalline Structure Determination of this compound Derivatives
While mass spectrometry reveals molecular formula and fragmentation, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in a crystalline solid. uhu-ciqso.es It allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions. Since this compound is a liquid at room temperature, obtaining a single crystal of the parent compound is challenging. However, analysis of its solid derivatives or co-crystals can provide invaluable insight into its conformational preferences and intermolecular interactions. researchgate.net
Single crystal X-ray diffraction (SC-XRD) on a suitable crystalline derivative can reveal precise geometric parameters. brynmawr.edu As an illustrative example, the crystal structure of a related ethoxyphenyl derivative, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, provides data on the bond lengths and angles within the ethoxyphenyl moiety. nih.gov Although this is a chalcone (B49325) derivative with a different substitution pattern (para- vs. ortho-), the fundamental bond parameters of the ethoxy group attached to the phenyl ring are expected to be comparable.
Table 3: Selected Bond Lengths and Angles from a Related Ethoxyphenyl Derivative Data from the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. nih.gov
| Bond/Angle | Measurement (Å or °) | Description |
|---|---|---|
| C(aromatic)-O(ether) | 1.362 Å | Bond between phenyl ring and ether oxygen |
| O(ether)-C(ethyl) | 1.432 Å | Bond between ether oxygen and ethyl group |
| C(ethyl)-C(methyl) | 1.495 Å | Bond within the ethyl group |
| C(aromatic)-O-C(ethyl) | 118.1° | Angle of the ether linkage |
This data provides an experimental basis for the geometry of the ethoxyphenyl group, which is critical for computational modeling and understanding steric effects.
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. nih.gov For liquid compounds like this compound, or its derivatives, forming cocrystals is a powerful strategy to induce crystallization. scispace.com A cocrystal is a multi-component crystal where the components are solids at ambient temperature and are linked by non-covalent interactions, such as hydrogen bonds. nih.gov
The hydroxyl group of this compound is a strong hydrogen bond donor, while the oxygen atoms of the hydroxyl and ethoxy groups are hydrogen bond acceptors. These functionalities can be exploited to form robust supramolecular synthons with pharmaceutically acceptable coformers, such as carboxylic acids or amides. rsc.org This approach can generate novel solid forms with potentially modified physical properties.
Furthermore, these cocrystals may exhibit polymorphism, where the same chemical components crystallize into different crystal lattices. nih.gov These polymorphs, while chemically identical, can have different stabilities, dissolution rates, and other physical properties, making the study of polymorphism critical in materials science and pharmaceutical development. nih.gov The investigation into cocrystals and polymorphs of this compound derivatives represents a frontier for tuning the solid-state properties of this chemical scaffold.
Theoretical and Computational Chemistry Studies on 1 2 Ethoxyphenyl 2 Propanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. These methods, based on the principles of quantum mechanics, can predict a variety of molecular characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. For 1-(2-Ethoxyphenyl)-2-propanol, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is a powerful tool for predicting spectroscopic properties. For instance, the vibrational frequencies corresponding to the infrared (IR) spectrum of this compound can be calculated. These theoretical spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing valuable information for interpreting experimental NMR spectra and confirming the molecular structure.
The choice of the functional and basis set is crucial in DFT calculations as it directly impacts the accuracy of the results. Common combinations for organic molecules like this compound include the B3LYP functional with a 6-31G* or larger basis set. These calculations can also provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding its reactivity.
Ab Initio Methods for High-Accuracy Energy Calculations
While DFT is a powerful tool, ab initio methods offer a pathway to even higher accuracy, albeit at a greater computational expense. These methods, which are based on first principles without empirical parameterization, include techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. For this compound, these high-level calculations can provide benchmark values for its electronic energy, ionization potential, and electron affinity.
High-accuracy energy calculations are particularly important for studying reaction mechanisms and determining thermochemical properties such as heats of formation and reaction enthalpies. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction energy profile can be constructed. This information is invaluable for understanding the kinetics and thermodynamics of chemical processes involving this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering a dynamic view of molecular behavior.
Simulating Solution-Phase Behavior
The properties and behavior of this compound can be significantly influenced by its environment, particularly when in solution. MD simulations are an ideal tool for exploring this solution-phase behavior. By placing a model of this compound in a box of explicit solvent molecules (such as water, ethanol, or a non-polar solvent), the simulations can reveal how the molecule behaves in a more realistic environment.
These simulations can be used to explore the conformational landscape of this compound. The molecule possesses several rotatable bonds, and MD simulations can show the preferred conformations in solution and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules.
Analysis of Solvent-Solute Interactions
A key aspect of solution-phase behavior is the interaction between the solute (this compound) and the surrounding solvent molecules. MD simulations allow for a detailed analysis of these interactions. For example, the formation and lifetime of hydrogen bonds between the hydroxyl group of this compound and polar solvent molecules can be quantified.
Radial distribution functions can be calculated from the simulation trajectories to understand the structuring of the solvent around the solute. This provides a picture of the solvation shell and can reveal specific binding sites for solvent molecules. Understanding these solvent-solute interactions is critical for explaining solubility, reactivity, and other macroscopic properties of this compound in different solvents.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicting Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the reactivity or other properties of chemical compounds based on their molecular structure. These models rely on the principle that the structure of a molecule determines its properties and reactivity.
For this compound, a QSRR model could be developed to predict its reactivity in a particular class of chemical reactions. This would involve calculating a set of molecular descriptors for this compound and a series of related compounds. These descriptors, which can be derived from computational chemistry calculations, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.
Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that correlates the descriptors with the experimentally measured reactivity. Such a model could then be used to predict the reactivity of other, similar compounds without the need for further experiments. QSRR modeling can be a valuable tool for screening large numbers of molecules and for designing new compounds with desired properties.
Lack of Specific Research Data on this compound
While computational chemistry is a powerful tool for designing novel chemical transformations and understanding reaction mechanisms, the current body of published research does not appear to have specifically addressed this compound in this context. General methodologies for the computational design of catalysts and reactions exist, often employing techniques to engineer biocatalysts or design small-molecule catalysts for specific transformations. chemrxiv.org However, the application of these methods to this compound has not been documented in the retrieved scientific literature.
Similarly, theoretical studies that correlate electronic and steric properties with reactivity are common for a wide range of organic molecules. These studies often involve calculations of molecular orbitals, charge distributions, and steric hindrance to predict reaction outcomes and kinetics. For instance, theoretical analyses have been conducted on related simple alcohols like 1-propanol and 2-propanol to understand their reaction kinetics and mechanisms with various radicals. researchgate.net However, such detailed computational analysis is conspicuously absent for the more complex structure of this compound.
The absence of specific research on this compound means that no data tables or detailed findings for the requested sections can be provided at this time. Further experimental and computational research would be necessary to elucidate the specific electronic and steric influences on the reactivity of this compound and to explore the potential for designing new chemical transformations.
Reactivity and Mechanistic Investigations of 1 2 Ethoxyphenyl 2 Propanol
Exploration of Oxidation and Reduction Pathways of the Secondary Alcohol Moiety
The secondary alcohol group is a primary site for oxidation and reduction reactions. These transformations are fundamental in organic synthesis, allowing for the interconversion of alcohols and ketones.
The selective oxidation of the secondary alcohol in 1-(2-ethoxyphenyl)-2-propanol to its corresponding ketone, 1-(2-ethoxyphenyl)-2-propanone, can be achieved using a variety of oxidizing agents. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the kinetics of oxidation of analogous secondary alcohols, such as 1-(2-methoxyphenyl)propan-2-ol, have been investigated. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium permanganate (B83412) (KMnO4).
The reaction mechanism for oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. The rate-determining step is the subsequent E2-like elimination of this intermediate, which involves the removal of the proton from the alcohol-bearing carbon by a base (such as water or pyridine) and the departure of the chromium species.
A general representation of the oxidation is as follows: this compound + Oxidizing Agent → 1-(2-Ethoxyphenyl)-2-propanone + Reduced Oxidizing Agent
The rate of this reaction is influenced by several factors, including the nature of the oxidant, the solvent, and the temperature. For instance, the oxidation of secondary alcohols is generally faster than that of primary alcohols under similar conditions. The presence of the electron-donating ethoxy group on the aromatic ring can also influence the reaction rate, though its effect is primarily electronic and transmitted through the phenyl ring.
Table 1: Comparison of Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent | Typical Reaction Conditions | Selectivity for Secondary Alcohols |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | High |
| Potassium Permanganate (KMnO4) | Acetone (B3395972), Cold Conditions | Moderate to High (can lead to over-oxidation) |
| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to Room Temperature | High, but strongly acidic |
This table presents a generalized overview of common oxidizing agents for secondary alcohols and is not based on specific experimental data for this compound.
Catalytic Hydrogenation: The reverse reaction, the reduction of the corresponding ketone, 1-(2-ethoxyphenyl)-2-propanone, to this compound, is commonly achieved through catalytic hydrogenation. This process involves the addition of hydrogen gas (H₂) across the carbonyl double bond in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni).
The mechanism of catalytic hydrogenation involves the adsorption of both the ketone and hydrogen onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These hydrogen atoms are then transferred sequentially to the carbonyl carbon and oxygen, resulting in the formation of the secondary alcohol. The stereochemistry of the resulting alcohol can often be controlled by using chiral catalysts, leading to enantioselective hydrogenation. researchgate.net
Catalytic Dehydrogenation: The dehydrogenation of this compound to form 1-(2-ethoxyphenyl)-2-propanone can be achieved by heating the alcohol in the presence of a suitable catalyst, such as copper, at elevated temperatures. This reaction is essentially the reverse of hydrogenation and results in the elimination of a molecule of hydrogen gas.
Nucleophilic and Electrophilic Reactivity of the Aromatic Ring
The benzene (B151609) ring in this compound is susceptible to electrophilic aromatic substitution reactions, with the reactivity and regioselectivity being significantly influenced by the substituents present.
The aromatic ring of this compound has two substituents: the ethoxy group (-OCH₂CH₃) and the 2-propanol group (-CH₂CH(OH)CH₃).
Ethoxy Group: The ethoxy group is a strong activating group and an ortho, para-director. lkouniv.ac.in The oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. lkouniv.ac.in This electron donation is most effective at the ortho and para positions relative to the ethoxy group.
2-Propanol Group: The alkyl group is a weak activating group and an ortho, para-director due to its electron-donating inductive effect.
When both groups are present, the powerful activating and directing effect of the ethoxy group dominates. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho and para to the ethoxy group.
Table 2: Directing Effects of Substituents on the Aromatic Ring of this compound
| Substituent | Type | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OCH₂CH₃ (Ethoxy) | Resonance Donating, Inductively Withdrawing | Strong Activating | ortho, para |
This table is based on established principles of electrophilic aromatic substitution and not on specific experimental data for this compound.
Common electrophilic aromatic substitution reactions that can be used to functionalize the aromatic ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egminia.edu.eg
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, primarily at the positions ortho and para to the ethoxy group.
Halogenation: Treatment with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would result in the substitution of a hydrogen atom with a halogen atom at the ortho and para positions.
Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce an acyl group onto the ring. lkouniv.ac.in Due to steric hindrance from the adjacent ethoxy group, acylation might preferentially occur at the para position.
Mechanisms of Ether Cleavage and Functional Group Interconversion
The ether linkage in this compound is generally stable but can be cleaved under harsh conditions, typically with strong acids. libretexts.orgmasterorganicchemistry.com
The mechanism of ether cleavage with a strong acid like hydrobromic acid (HBr) or hydroiodic acid (HI) proceeds via a nucleophilic substitution pathway. libretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.com
Following protonation, the halide ion (Br⁻ or I⁻) acts as a nucleophile. In the case of an aryl alkyl ether like this compound, the nucleophile will attack the ethyl group in an S_N2 reaction because the carbon-oxygen bond of the aromatic ring is stronger and the phenyl cation is unstable. libretexts.org
If an excess of the acid is used, the secondary alcohol can also undergo substitution to form the corresponding alkyl halide.
Functional group interconversion can also be performed on the secondary alcohol. For example, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles to introduce other functional groups at that position.
Investigation of Selective De-ethylation Reactions
No studies documenting the selective O-de-ethylation of the ethoxy group on the phenyl ring of this compound were identified. This reaction would involve the cleavage of the ethyl-oxygen bond without affecting the secondary alcohol or the rest of the molecular structure. While methods for cleaving aryl ethyl ethers exist in organic synthesis, specific application and data for this compound are absent from the available literature.
Pathways for Conversion to Related Oxygenated Species
Investigation of Rearrangement Reactions Involving the Propanol (B110389) Backbone
Rearrangement reactions involving the propanol backbone, such as a 1,2-hydride shift or a 1,2-aryl shift, would typically proceed through a carbocation intermediate formed at the secondary carbon of the propanol chain under acidic conditions. General mechanisms for such rearrangements, like the Wagner-Meerwein rearrangement, are well-established in organic chemistry. wiley-vch.deresearchgate.net Despite this, no studies were found that specifically investigate or document these rearrangement pathways for this compound. The specific products, reaction kinetics, and mechanistic details for this compound have not been reported in the searched scientific literature.
Chemical Applications and Utility in Academic Synthetic Research
1-(2-Ethoxyphenyl)-2-propanol as a Chiral Building Block in Asymmetric Synthesis
In asymmetric synthesis, where the selective creation of a single enantiomer of a chiral molecule is paramount, the use of pre-existing, enantiomerically pure starting materials, known as chiral building blocks, is a powerful strategy. researchgate.net Chiral alcohols, such as the enantiomers of this compound, are fundamental synthons in this approach. Their synthesis can be achieved through methods like the asymmetric hydrogenation of the corresponding ketone, employing chiral metal catalysts to establish the desired stereochemistry with high enantiomeric excess. researchgate.net
The stereocenter at the C2 position of this compound, bearing a hydroxyl group, is a key handle for subsequent stereospecific transformations. Chemists can exploit this pre-defined stereochemistry to influence the formation of new stereocenters in a growing molecule. The hydroxyl group can be used to direct incoming reagents to a specific face of the molecule, a process known as substrate-controlled diastereoselection.
Furthermore, the alcohol functionality can be converted into other functional groups with either retention or inversion of configuration. For instance, a Mitsunobu reaction can invert the stereocenter, while other derivatizations can preserve it, providing flexible pathways to diastereomerically pure products. This control is fundamental in the synthesis of pharmaceuticals and other bioactive molecules where specific stereoisomers are required for biological activity. mdpi.com
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. sioc-journal.cnsci-hub.se The planning of such syntheses, known as retrosynthetic analysis, involves breaking down the complex target into simpler, commercially available or easily synthesized fragments. sci-hub.se Chiral building blocks like this compound are ideal starting points in these disconnections.
Precursor for the Synthesis of Advanced Organic Molecules and Scaffolds
Beyond its direct use as a chiral building block, this compound serves as a valuable precursor for more elaborate organic molecules and molecular scaffolds. iranchembook.ir Its functional groups—the secondary alcohol, the ethoxy group, and the phenyl ring—can all be selectively modified.
In multi-step synthetic campaigns, intermediates must be robust enough to survive various reaction conditions while possessing functional groups that allow for further elaboration. This compound fits this role well.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-ethoxyphenyl)-2-propanone, which is a versatile intermediate for introducing nucleophiles at the C2 position.
Etherification/Esterification: The hydroxyl group can be readily converted into ethers or esters, which can serve as protecting groups or introduce new functionalities.
Aromatic Substitution: The electron-rich phenyl ring, activated by the ortho-ethoxy group, is amenable to electrophilic aromatic substitution, allowing for the introduction of additional substituents on the aromatic core.
These transformations enable the conversion of the initial precursor into a wide array of more complex intermediates tailored for specific synthetic targets. iranchembook.ir
The systematic synthesis of a series of related compounds, or an analogue library, is a cornerstone of medicinal chemistry and materials science, used to establish structure-activity relationships (SAR) or structure-property relationships (SPR). nih.govnih.gov this compound provides an excellent scaffold for generating such libraries. By systematically modifying different parts of the molecule, researchers can probe how each structural feature influences a desired property, such as biological activity or material performance. umich.edu
| Modification Site | Parent Structure Moiety | Potential Modifications | Purpose of Analogue |
| Position 1 | 2-Ethoxy Group | Methoxy, Propoxy, Isopropoxy, Benzyloxy | Probe steric and electronic effects of the alkoxy group. |
| Position 2 | Hydroxyl Group | Ketone (via oxidation), Amine (via reductive amination) | Investigate the importance of the hydrogen-bonding ability. |
| Position 3 | Methyl Group | Ethyl, Propyl, Cyclopropyl | Explore the impact of the size of the aliphatic substituent. |
| Aromatic Ring | Phenyl Group | Introduction of F, Cl, Br, NO₂, CF₃ | Modulate electronic properties and metabolic stability. |
This table illustrates a hypothetical design for a library of analogues based on the this compound scaffold for use in structure-property relationship studies.
Ligand Design and Application in Homogeneous and Heterogeneous Catalysis Research
In catalysis, ligands are organic molecules that bind to a metal center, modifying its reactivity and selectivity. researchgate.net While this compound is not a ligand itself, it is a valuable precursor for the synthesis of custom ligands, particularly for asymmetric catalysis where chiral ligands are required to induce enantioselectivity. acs.org
The synthesis of such ligands often involves functionalizing the aromatic ring or the hydroxyl group. For example, phosphine (B1218219) groups, which are ubiquitous in catalysis, can be introduced onto the phenyl ring. The chiral center of the propanol (B110389) backbone can create a chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction.
The distinction between homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) catalysis is critical. ethz.ch
| Catalysis Type | Description | Potential Role of Ligand from this compound |
| Homogeneous | Catalyst and reactants are in the same phase (e.g., a solution). ethz.ch | A soluble ligand derived from the precursor could be used to create a well-defined, single-site metal complex for high selectivity in reactions like asymmetric hydrogenation. acs.org |
| Heterogeneous | Catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). ethz.ch | The ligand could be anchored to a solid support (like silica (B1680970) or a polymer), allowing for easy separation and recycling of the catalyst, which is a key advantage in industrial processes. dtu.dk |
This table compares homogeneous and heterogeneous catalysis and the potential application of ligands derived from the title compound.
By serving as a synthetic precursor to novel ligands, this compound contributes to the development of new catalytic systems with improved activity, selectivity, and recyclability for a wide range of chemical transformations. researchgate.netdtu.dk
As a Chiral Ligand Component in Asymmetric Catalysis
Chiral ligands are essential in asymmetric catalysis for the synthesis of enantiomerically enriched compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. uni-muenchen.de The structure of this compound, containing a chiral secondary alcohol, makes it a candidate for incorporation into various ligand frameworks. While direct applications of this compound as a ligand are not extensively documented in dedicated studies, the closely related isomer, (S)-1-(2-ethoxyphenyl)-1-propanol, has been synthesized and utilized in the context of developing new chiral catalysts.
In a study focused on new chiral catalysts for the enantioselective addition of diethylzinc (B1219324) to aldehydes, (S)-1-(2-ethoxyphenyl)-1-propanol was synthesized. clockss.org This reaction is a key method for forming carbon-carbon bonds and producing chiral secondary alcohols. The research demonstrated that a novel chiral 2-azanorbornyloxazolidine catalyst could facilitate the asymmetric addition of diethylzinc to 2-ethoxybenzaldehyde (B52182) to produce (S)-1-(2-ethoxyphenyl)-1-propanol. clockss.org
The results of this specific transformation are detailed in the table below:
| Aldehyde Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 2-Ethoxybenzaldehyde | Chiral 2-azanorbornyloxazolidine | (S)-1-(2-Ethoxyphenyl)-1-propanol | 65 | 68 |
| Table based on data from a study on new chiral catalysts for zinc-catalyzed asymmetric additions. clockss.org |
This research highlights the utility of the 1-(2-ethoxyphenyl)propanol scaffold in asymmetric synthesis, achieving moderate yield and enantioselectivity. clockss.org The development of such chiral alcohols is a critical step, as they can be further elaborated into more complex chiral ligands, such as phosphine, oxazoline, or amine-based ligands, which are widely used in various metal-catalyzed asymmetric reactions. uni-muenchen.denih.gov
Role in Supporting Metal Complexes for Specific Transformations
The hydroxyl and ether oxygen atoms in this compound can act as coordination sites for metal ions, making it a potential bidentate ligand to support metal complexes. Transition metal complexes featuring alcohol-based ligands are widely investigated for their catalytic activity in a range of chemical transformations. researchgate.netmdpi.com These ligands can influence the steric and electronic properties of the metal center, thereby tuning its reactivity and selectivity. researchgate.net
While specific studies detailing the use of this compound as a supporting ligand for metal complexes are not prominent, the principles are well-established with structurally related pyridinyl alcohols and other bidentate ligands. researchgate.netmdpi.com For instance, metal complexes with N,O-bidentate ligands are active catalysts for reactions such as olefin metathesis, polymerization, and epoxidation. mdpi.com The stereogenic center in a chiral ligand like this compound can create a chiral environment around the metal, which is crucial for asymmetric catalysis. acs.org
The general approach involves the deprotonation of the alcohol to form an alcoholato ligand, which then binds to the metal center. The ether oxygen can also coordinate, forming a stable chelate ring. Such complexes, when based on chiral backbones, have been successfully employed in a variety of catalytic processes, including:
Asymmetric Hydrogenation: Ruthenium complexes with chiral amino alcohol ligands are effective for the asymmetric transfer hydrogenation of ketones and imines. acs.org
Lewis Acid Catalysis: Chiral ligand-metal complexes can function as chiral Lewis acids to catalyze reactions like the Diels-Alder and Friedel-Crafts reactions. nih.gov
The potential for this compound to be used in these areas is significant, though further research is required to synthesize and evaluate the catalytic performance of its corresponding metal complexes.
Advanced Analytical Techniques for Research Scale Characterization and Purity Assessment
Chromatographic Method Development for Complex Mixture Analysis in Research
Chromatographic techniques are central to the separation and analysis of complex chemical mixtures generated during synthesis. The development of specific methods is crucial for isolating the target compound from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile or thermally labile compounds like 1-(2-Ethoxyphenyl)-2-propanol. Reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is typically employed.
The primary challenge in the analysis of this compound is its separation from potential positional isomers, such as 1-(3-ethoxyphenyl)-2-propanol and 1-(4-ethoxyphenyl)-2-propanol, which have identical molecular weights and similar polarities. Method development focuses on optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), flow rate, and column temperature to achieve baseline resolution of these closely related species. nih.gov A validated HPLC method can provide precise quantitative data on the purity of the target compound, typically expressed as a percentage of the total peak area.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | Start at 40% B, increase to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds. It is particularly useful for monitoring the progress of a synthesis reaction by analyzing for the presence of volatile starting materials, intermediates, or byproducts. This compound, being a substituted propanol (B110389), has sufficient volatility for GC analysis, especially with a suitable temperature program. itwreagents.combiosolve-chemicals.eu
The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or mid-polarity column (e.g., 5% phenyl-polymethylsiloxane) is often used. nih.gov GC can effectively separate this compound from more volatile precursors or less volatile degradation products, providing a clear profile of the reaction mixture's volatile components. vernier.com
Table 2: Typical GC Method Parameters for Volatile Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
The structure of this compound contains a chiral center at the C2 position of the propanol chain, meaning it exists as a pair of non-superimposable mirror images called enantiomers (R- and S-isomers). Since enantiomers possess identical physical properties in a non-chiral environment, specialized chiral stationary phases (CSPs) are required for their separation. gcms.cz
Chiral chromatography, which can be performed using either HPLC or GC, is the definitive method for determining the enantiomeric purity or enantiomeric excess (e.e.) of the synthesized product. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely used in HPLC for this purpose. vt.eduresearchgate.net The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. nih.gov
Table 3: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) (CSP) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 272 nm |
Hyphenated Techniques for Integrated Structural and Compositional Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a powerful tool for analyzing complex mixtures without the need for isolating each component.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is an exceptionally sensitive and selective technique for identifying and quantifying trace-level impurities. After separation on the GC column, components enter a mass spectrometer where they are ionized. In MS/MS, a specific ion (precursor ion) from a compound of interest is selected and fragmented to produce a characteristic pattern of product ions.
This process is invaluable for confirming the identity of known byproducts or elucidating the structure of unknown trace impurities in the synthesis of this compound. auburn.edu For instance, if a side reaction is suspected to produce a related phenylpropanoid derivative, a specific MS/MS transition can be monitored to selectively detect that compound even if it co-elutes with other components or is present at very low concentrations. nih.govresearchgate.net
Table 4: Hypothetical GC-MS/MS Parameters for a Trace Impurity
| Parameter | Description |
|---|---|
| Target Impurity | e.g., 2-Ethoxystyrene (a potential dehydration byproduct) |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (Q1) | 134 m/z (Molecular ion of 2-Ethoxystyrene) |
| Product Ion (Q3) | 105 m/z (Fragment corresponding to loss of ethyl group) |
| Collision Energy | Optimized to maximize product ion intensity (e.g., 15 eV) |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a pinnacle of hyphenated techniques, directly coupling an HPLC system to an NMR spectrometer. wisdomlib.org This allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR, and 2D-NMR spectra) for compounds as they elute from the chromatography column.
LC-NMR is particularly powerful for the unambiguous identification of unknown impurities or degradation products in a sample of this compound without the laborious process of fraction collection and subsequent analysis. mdpi.com For example, if an unexpected peak appears in the HPLC chromatogram of a stability study sample, the flow can be directed to the NMR spectrometer. The resulting NMR spectrum can provide definitive structural information, allowing for rapid identification of the new compound, distinguishing it from isomers or other closely related structures. nih.govglobalresearchonline.net
Table 5: Advantages of LC-NMR for Structural Elucidation
| Advantage | Description |
|---|---|
| Unambiguous Identification | Provides complete structural information, including connectivity and stereochemistry, directly on the separated peak. |
| Time Efficiency | Eliminates the need for manual fraction collection, purification, and preparation for separate NMR analysis. nih.gov |
| Analysis of Labile Compounds | Allows for the characterization of unstable compounds that might degrade during isolation. mdpi.com |
| Isomer Differentiation | Can definitively distinguish between positional, structural, and stereoisomers that may have identical mass spectra. wisdomlib.org |
Coupling of Chromatography with Chiroptical Detectors
The separation of enantiomers is a critical aspect of the analysis of chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations, particularly when coupled with chiroptical detectors. These detectors, which include Circular Dichroism (CD) and Optical Rotation (OR) detectors, provide specific information about the stereochemistry of the eluted compounds. nih.govchromatographyonline.com
Chiroptical detectors are highly advantageous as they respond only to chiral molecules, which can significantly simplify chromatograms by eliminating interference from achiral components in a sample matrix. chromatographyonline.com The use of such detectors is crucial for the unambiguous determination of the enantiomeric excess (e.e.) and for assigning the absolute configuration of the separated enantiomers. jcchems.com
In a research setting, the chiral resolution of aromatic alcohols, a class of compounds structurally related to this compound, has been successfully achieved using polysaccharide-based chiral stationary phases (CSPs) with HPLC coupled to both UV and chiroptical detectors. jcchems.com A screening of various CSPs and mobile phase conditions can identify the optimal system for the baseline separation of the enantiomers. The chiroptical detectors are then instrumental in determining the elution order of the (R)- and (S)-enantiomers. jcchems.com
For instance, a study on a batch of ten aromatic alcohols demonstrated that a cellulose-methylbenzoate CSP could resolve all enantiomeric pairs. jcchems.com The elution order for each pair was confidently determined using both optical rotation and electronic circular dichroism detectors. jcchems.com While specific experimental data for this compound is not publicly available, the principles and methodologies applied to other aromatic alcohols are directly transferable. A hypothetical representation of such a separation is presented in the interactive data table below, illustrating the type of data that would be generated.
Interactive Data Table: Hypothetical Chiral HPLC-CD/OR Analysis of Aromatic Alcohols
This table presents hypothetical data based on typical results for the chiral separation of aromatic alcohols to illustrate the expected analytical outcomes for this compound.
| Aromatic Alcohol | Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:Isopropanol) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | CD Signal (mdeg) - Enantiomer 1 | CD Signal (mdeg) - Enantiomer 2 | Elution Order |
| 1-Phenylethanol | Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 8.5 | 9.8 | +15 | -14 | (R) < (S) |
| 1-(2-Methoxyphenyl)ethanol | Amylose tris(3,5-dimethylphenylcarbamate) | 85:15 | 10.2 | 11.5 | +20 | -19 | (R) < (S) |
| This compound | Cellulose-methylbenzoate | 90:10 | 12.1 | 13.4 | +18 | -17 | To be determined |
| 1-Phenyl-2-propanol (B48451) | Cellulose tris(4-methylbenzoate) | 95:5 | 7.9 | 8.7 | +12 | -11 | (S) < (R) |
Spectroscopic Imaging Techniques for Spatial Distribution Analysis in Heterogeneous Systems
In many research applications, particularly in pharmaceutical development, it is crucial to understand not only the purity of a compound but also its spatial distribution within a solid-state mixture or formulation. uprm.eduuprm.eduscispace.com Spectroscopic imaging techniques, such as Fourier Transform Infrared (FT-IR) imaging and Raman imaging, are powerful non-destructive methods for visualizing the distribution of chemical components in heterogeneous systems. nih.goveuropeanpharmaceuticalreview.comirdg.orgspectroscopyonline.com
These techniques combine the chemical specificity of vibrational spectroscopy with the spatial information of microscopy. By collecting a spectrum at each pixel of an image, a chemical map of the sample can be generated, showing the distribution of individual components based on their unique spectral signatures. uprm.edunih.gov
For a research-scale formulation containing this compound as an active pharmaceutical ingredient (API) mixed with various excipients, FT-IR or Raman imaging could be employed to assess the homogeneity of the mixture. europeanpharmaceuticalreview.comspectroscopyonline.com This is critical as the uniformity of the API distribution can significantly impact the performance and efficacy of the final product. irdg.org
For example, FT-IR imaging can be used to map the distribution of an API and excipients on the surface of a tablet. uprm.eduuprm.edu By selecting characteristic infrared absorption bands for each component, their individual distributions can be visualized and quantified. Similarly, Raman imaging offers high spatial resolution and is particularly well-suited for crystalline materials, allowing for the differentiation of polymorphic forms of the API if they exist. spectroscopyonline.comhoriba.com
Interactive Data Table: Hypothetical Raman Imaging Data for a Formulation of this compound
This table illustrates the type of data that would be obtained from a Raman imaging analysis of a tablet containing this compound, demonstrating the assessment of component distribution.
| Component | Characteristic Raman Peak (cm⁻¹) | Mean Area Percentage (%) | Standard Deviation of Area Percentage | Distribution Pattern |
| This compound | 1610 (Aromatic C=C stretch) | 10.2 | 1.5 | Generally uniform with some small agglomerates |
| Microcrystalline Cellulose | 1098 (C-O-C stretch) | 64.8 | 2.1 | Homogeneous matrix |
| Lactose Monohydrate | 875 (C-C stretch) | 24.5 | 1.8 | Homogeneous |
| Magnesium Stearate | 2880 (C-H stretch) | 0.5 | 0.2 | Particulate, located at the boundaries of other components |
Future Research Directions and Unexplored Avenues for 1 2 Ethoxyphenyl 2 Propanol
Sustainable Synthetic Routes and Biocatalytic Approaches
The conventional synthesis of aryl propanols often relies on methods that may not align with the principles of green chemistry. Future research should prioritize the development of sustainable and environmentally benign synthetic strategies. Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. ijpsjournal.comresearchgate.netgcande.org
Biocatalysis, in particular, stands out as a powerful tool for the green synthesis of chiral alcohols. mdpi.com The asymmetric bioreduction of the corresponding ketone, 1-(2-ethoxyphenyl)-2-propanone, using whole-cell microorganisms or isolated enzymes (ketoreductases), could provide an efficient route to enantiomerically pure (R)- or (S)-1-(2-ethoxyphenyl)-2-propanol. magtech.com.cn This approach offers high selectivity under mild reaction conditions, often in aqueous media, thereby avoiding harsh reagents and organic solvents. ijpsjournal.commagtech.com.cn Research in this area could focus on screening novel microorganisms or genetically engineering enzymes to optimize substrate specificity and reaction efficiency for this particular compound. magtech.com.cnfigshare.com
Further sustainable approaches include the use of catalytic reactions that maximize atom economy and the exploration of raw materials derived from renewable feedstocks. ijpsjournal.comejcmpr.com
Table 1: Comparison of Synthetic Approaches
| Approach | Key Features | Potential Advantages for 1-(2-Ethoxyphenyl)-2-propanol Synthesis |
|---|---|---|
| Traditional Synthesis | Often involves stoichiometric reagents, volatile organic solvents (VOCs), and potentially harsh conditions. | Established and well-understood procedures. |
| Green Catalysis | Utilizes catalytic amounts of reagents (e.g., metal or organocatalysts), focuses on high atom economy. | Reduced waste, lower energy consumption, potential for catalyst recycling. |
| Biocatalysis | Employs enzymes or whole-cell microorganisms as catalysts. acsgcipr.org | High enantioselectivity, mild reaction conditions (temperature, pH), use of aqueous media, biodegradable catalysts. mdpi.commagtech.com.cn |
Exploration of Unconventional Reaction Media and Conditions
The choice of solvent is a critical factor in the sustainability of a chemical process. bath.ac.uk Volatile organic compounds (VOCs), commonly used in synthesis, pose environmental and safety hazards. bath.ac.uk Research into unconventional reaction media offers a promising alternative for the synthesis of this compound.
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are two such classes of alternative solvents. ctppc.orgnih.gov
Ionic Liquids (ILs): These are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable polarity. pharmtech.comnih.gov Using an IL as a medium for synthesizing this compound could enhance reaction rates and facilitate the separation and recycling of catalysts. mdpi.com
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (like urea (B33335) or glycerol) and hydrogen bond acceptors (like choline (B1196258) chloride). nih.govtandfonline.com They share many of the beneficial properties of ILs but are often cheaper, less toxic, and biodegradable, making them a highly attractive green alternative. tandfonline.commdpi.com Investigating the synthesis of this compound in various DES formulations could lead to highly efficient and sustainable processes. scielo.brnih.gov
The use of these media can not only reduce the reliance on VOCs but also, in some cases, actively influence reaction pathways and selectivity in ways not achievable in conventional solvents. researchgate.netmdpi.com
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Modern chemical process development is increasingly guided by the principles of Quality-by-Design (QbD) and Process Analytical Technology (PAT). mt.comhamiltoncompany.com PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real time, leading to a deeper understanding and better control of the manufacturing process. hamiltoncompany.comwikipedia.org
Future synthetic work on this compound should incorporate PAT to move beyond traditional batch-end analysis. Advanced spectroscopic probes can be directly inserted into the reaction vessel to monitor the synthesis as it happens.
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time concentration data for reactants, intermediates, and the final product, allowing for precise determination of reaction kinetics and endpoints. americanpharmaceuticalreview.comjascoinc.com
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with MS can rapidly analyze reaction mixtures with minimal sample preparation, confirming product formation and identifying potential byproducts. waters.com
UV/Vis Spectroscopy: This method can be cost-effective for monitoring the concentration of chromophoric species within the reaction. mdpi.comresearchgate.net
Implementing these real-time monitoring tools would facilitate rapid optimization of reaction conditions (e.g., temperature, catalyst loading) and ensure process robustness and reproducibility for the synthesis of this compound. americanpharmaceuticalreview.comyoutube.com
Table 2: Spectroscopic Probes for Real-Time Reaction Monitoring
| Technique | Information Provided | Applicability to Synthesis of this compound |
|---|---|---|
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products; kinetic data. americanpharmaceuticalreview.com | Monitoring the conversion of the starting ketone to the alcohol product. |
| Online Mass Spectrometry | Molecular weight confirmation of products and byproducts. waters.com | Rapid identification of the target compound and any impurities during the reaction. |
| UV/Vis Spectroscopy | Concentration of UV-active species. mdpi.com | Tracking the disappearance of the conjugated ketone starting material. |
Development of Integrated Computational and Experimental Workflows
The synergy between computational chemistry and experimental synthesis is revolutionizing how organic molecules are made. nih.gov An integrated workflow, combining predictive modeling with laboratory automation, could significantly accelerate the development of optimized synthetic routes for this compound. researchgate.net
This approach involves several stages:
Computational Prediction: Using theoretical methods like Density Functional Theory (DFT), potential reaction pathways can be modeled to predict activation energies and reaction outcomes. acs.org This can help in selecting the most promising catalysts and reaction conditions before any experiments are run.
Automated Experimentation: Laboratory robots and automated synthesis platforms can then perform a series of small-scale reactions based on the computational predictions. youtube.com
Data Analysis and Refinement: Machine learning algorithms can analyze the experimental results to build predictive models that correlate reaction parameters with outcomes (e.g., yield, selectivity). nih.govyoutube.com This data is then used to refine the computational models and suggest the next round of experiments, creating a closed loop of optimization.
Applying such a workflow would enable a more systematic and efficient exploration of the chemical space for the synthesis of this compound, reducing the time and resources required compared to traditional trial-and-error approaches. acs.org
Potential as a Model Compound for Fundamental Mechanistic Studies in Organic Chemistry
The specific structure of this compound makes it a valuable candidate for use as a model substrate in fundamental mechanistic studies. Its key features—a secondary alcohol for oxidation or substitution reactions, a phenyl ring whose electronic properties are modulated by an ortho-ethoxy group, and a chiral center—allow for the systematic investigation of various chemical principles.
Potential areas of study include:
Substituent Effects: The ortho-ethoxy group exerts both steric and electronic (donating) effects. By comparing the reactivity of this compound to its unsubstituted (1-phenyl-2-propanol) or para-substituted analogues, researchers could quantify the influence of the ortho group on reaction rates and mechanisms, for example, in etherification or esterification reactions.
Kinetic Studies: The compound could be used as a substrate to study the kinetics of various catalytic reactions. For instance, in a catalytic oxidation reaction, the rate of conversion could be precisely measured to understand the catalyst's mechanism and efficiency. nih.gov
Stereoselectivity: As a chiral molecule, it can be used to probe the stereoselectivity of reactions. For example, using it as a starting material in reactions that create a new stereocenter would allow for detailed studies of diastereoselectivity and the factors that control it.
Utilizing this compound in such fundamental studies would contribute to a broader understanding of reaction mechanisms that are applicable to a wide range of more complex molecules in organic synthesis. uq.edu.auresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)-2-propanol, and how can reaction conditions be tailored to improve yield?
A multi-step synthesis approach is recommended, starting with halogenation of the ethoxyphenyl precursor followed by nucleophilic substitution. For example, sodium iodide in acetone can facilitate halogen exchange reactions to introduce the propanol moiety . Reaction optimization should focus on solvent polarity (e.g., anhydrous ether for reduction steps) and temperature control to minimize side products. AI-powered retrosynthesis tools (e.g., Template_relevance Reaxys) can predict feasible pathways by analyzing reaction databases .
Q. How do the physical properties (e.g., solubility, boiling point) of this compound influence its experimental handling?
The compound’s low water solubility (predicted from logP values) necessitates polar aprotic solvents like DMSO for biological assays. Its boiling point (~202°C, extrapolated from structurally similar compounds) suggests vacuum distillation for purification . Thermodynamic studies on analogous alcohols (e.g., 2-amino-2-methyl-1-propanol) highlight the importance of vapor pressure measurements to determine storage stability .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR): Analyze the splitting pattern of the ethoxy group’s methyl protons (δ 1.2–1.4 ppm) and the aromatic protons (δ 6.8–7.4 ppm) . Infrared Spectroscopy (IR): Identify the hydroxyl stretch (~3400 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) . Mass Spectrometry (MS): Use high-resolution MS to confirm the molecular ion peak (calculated m/z for C₁₁H₁₆O₂: 180.12) .
Advanced Research Questions
Q. How does the substitution pattern on the ethoxyphenyl moiety affect biological activity, and what in vitro assays are recommended for evaluation?
The ethoxy group’s ortho position enhances steric hindrance, potentially reducing binding affinity to targets like kinases. Comparative studies on derivatives (e.g., 1-(2-chloro-4-fluorophenoxy)-3-sulfonylpropanol) suggest using in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition assays (e.g., kinase profiling) to evaluate structure-activity relationships .
Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?
Contradictions may arise from variability in assay conditions (e.g., solvent polarity affecting solubility). Researchers should:
- Replicate studies using standardized protocols (e.g., OECD guidelines).
- Perform meta-analyses of existing data to identify confounding variables (e.g., impurity profiles) .
- Validate results with orthogonal methods (e.g., SPR binding assays vs. fluorescence polarization) .
Q. What mechanistic considerations are critical for optimizing catalytic etherification in synthesizing this compound?
Etherification via Williamson synthesis requires careful selection of base (e.g., K₂CO₃) to deprotonate the alcohol without degrading the ethoxyphenyl group. Catalytic systems (e.g., phase-transfer catalysts) improve reaction efficiency in biphasic conditions. Monitoring by TLC or GC-MS ensures intermediate stability .
Q. How can researchers ensure the stability of this compound during long-term storage?
Store under inert gas (N₂/Ar) at 4°C to prevent oxidation. Periodic analysis via HPLC-UV or GC-FID detects degradation products (e.g., quinones from autoxidation). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
